molecular formula C25H29NO6 B15147471 Fmoc-Aad-OtBu

Fmoc-Aad-OtBu

Cat. No.: B15147471
M. Wt: 439.5 g/mol
InChI Key: PZWMKDCTZVKMLW-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Aad-OtBu typically involves the protection of amino acids using the Fmoc group. One common method starts with the amino acid, which is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form the Fmoc-protected amino acid. The carboxyl group is then protected using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the production process .

Mechanism of Action

The mechanism of action of Fmoc-Aad-OtBu primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization .

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-8-14-22(27)28)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,28)/t21-/m0/s1

InChI Key

PZWMKDCTZVKMLW-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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